Cas no 4687-23-4 (3-Benzofuranmethanol)

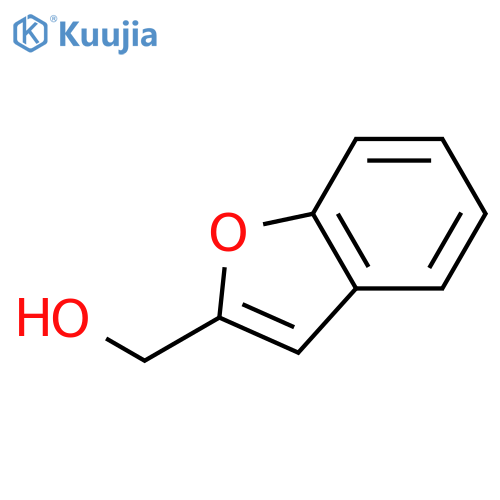

3-Benzofuranmethanol structure

商品名:3-Benzofuranmethanol

3-Benzofuranmethanol 化学的及び物理的性質

名前と識別子

-

- 3-Benzofuranmethanol

- 1-benzofuran-3-ylmethanol

- benzofuran-3-ylmethanol

- BENZOFURAN-3-YL-METHANOL

- 4687-23-4

- 3-Hydroxymethylbenzofuran

- 3-Hydroxymethylbenzo[b]furan

- SY045671

- DB-351060

- DTXSID20394832

- AKOS013449242

- AC6184

- NTWWUWHQMMQLSI-UHFFFAOYSA-N

- SCHEMBL6511946

- (1-benzofuran-3-yl)methanol

- AC-26874

- 3-(Hydroxymethyl)benzofuran

- CS-0378436

- MFCD05148738

-

- MDL: MFCD05148738

- インチ: InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2

- InChIKey: NTWWUWHQMMQLSI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CO2)CO

計算された属性

- せいみつぶんしりょう: 148.05244

- どういたいしつりょう: 148.052

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 33.37

3-Benzofuranmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D914969-1g |

3-(Hydroxymethyl)benzofuran |

4687-23-4 | 95% | 1g |

$650 | 2024-07-20 | |

| Alichem | A019094786-5g |

Benzofuran-3-ylmethanol |

4687-23-4 | 95% | 5g |

$550.44 | 2023-09-01 | |

| Chemenu | CM116313-5g |

3-(Hydroxymethyl)benzofuran |

4687-23-4 | 95% | 5g |

$439 | 2021-06-09 | |

| Crysdot LLC | CD11120848-25g |

Benzofuran-3-ylmethanol |

4687-23-4 | 95+% | 25g |

$1126 | 2024-07-17 | |

| Crysdot LLC | CD11120848-10g |

Benzofuran-3-ylmethanol |

4687-23-4 | 95+% | 10g |

$700 | 2024-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449106-1g |

Benzofuran-3-ylmethanol |

4687-23-4 | 95+% | 1g |

¥5997.00 | 2024-05-12 | |

| Chemenu | CM116313-1g |

3-(Hydroxymethyl)benzofuran |

4687-23-4 | 95% | 1g |

$237 | 2024-07-16 | |

| Chemenu | CM116313-10g |

3-(Hydroxymethyl)benzofuran |

4687-23-4 | 95% | 10g |

$661 | 2021-06-09 | |

| Chemenu | CM116313-25g |

3-(Hydroxymethyl)benzofuran |

4687-23-4 | 95% | 25g |

$1062 | 2021-06-09 | |

| Alichem | A019094786-10g |

Benzofuran-3-ylmethanol |

4687-23-4 | 95% | 10g |

$849.66 | 2023-09-01 |

3-Benzofuranmethanol 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

4687-23-4 (3-Benzofuranmethanol) 関連製品

- 173470-67-2((1-benzofuran-4-yl)methanol)

- 55038-01-2(1-Benzofuran-2-ylmethanol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4687-23-4)3-Benzofuranmethanol

清らかである:99%

はかる:1g

価格 ($):533.0